molecular formula C23H21N3O4 B11580544 ethyl (2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

ethyl (2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

Cat. No.: B11580544
M. Wt: 403.4 g/mol
InChI Key: USNALVSMLUBAPV-GHRIWEEISA-N
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Description

Ethyl (2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate is a complex organic compound with a unique structure that includes a cyano group, an ethylphenoxy group, and a pyrido[1,2-a]pyrimidin-4-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core, the introduction of the ethylphenoxy group, and the final coupling with the cyano group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Ethyl (2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl (2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

InChI

InChI=1S/C23H21N3O4/c1-4-16-8-10-18(11-9-16)30-21-19(13-17(14-24)23(28)29-5-2)22(27)26-12-6-7-15(3)20(26)25-21/h6-13H,4-5H2,1-3H3/b17-13+

InChI Key

USNALVSMLUBAPV-GHRIWEEISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)OCC

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)OCC

Origin of Product

United States

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